molecular formula C6H7NO B045360 4-Methoxypyridine CAS No. 620-08-6

4-Methoxypyridine

Cat. No. B045360
CAS RN: 620-08-6
M. Wt: 109.13 g/mol
InChI Key: XQABVLBGNWBWIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 4-Methoxypyridine derivatives has been characterized using various analytical techniques. Studies have shown that the presence of the methoxy group can significantly affect the geometry of the benzene ring, as supported by crystal structure studies and ab initio calculations (T. M. Krygowski et al., 1994). These structural analyses provide insight into the electronic and spatial configuration of 4-Methoxypyridine and its derivatives, which are crucial for understanding their reactivity and properties.

Chemical Reactions and Properties

4-Methoxypyridine participates in a range of chemical reactions, serving as a versatile reagent and intermediate in organic synthesis. It has been used in the synthesis of Lycopodium alkaloids, showcasing its role in complex molecule construction (Vishnumaya Bisai & Richmond Sarpong, 2010). Furthermore, 4-Methoxypyridine N-oxide has demonstrated the ability to bridge multiple silver atoms in coordination polymers, highlighting its utility in material science and coordination chemistry (Rakesh Puttreddy & P. Steel, 2014).

Physical Properties Analysis

The physical properties of 4-Methoxypyridine and its derivatives, such as melting points, boiling points, and solubility, play a critical role in their application in chemical synthesis and pharmaceutical formulation. Although specific physical property data for 4-Methoxypyridine was not directly provided in the reviewed literature, such properties are typically investigated to optimize reaction conditions and product purification processes.

Chemical Properties Analysis

The chemical properties of 4-Methoxypyridine, including its reactivity, stability, and interaction with other chemical entities, are fundamental to its application in organic synthesis. Its ability to undergo nucleophilic substitution, participate in coordination complexes, and act as a ligand or reagent in various chemical transformations underscores the chemical versatility of 4-Methoxypyridine (F. Mautner et al., 2018).

Scientific Research Applications

1. Enantioselective Catalytic Dearomative Addition

  • Application Summary: 4-Methoxypyridine is used in the enantioselective dearomative alkylation of pyridine derivatives with Grignard reagents . This process allows direct access to nearly enantiopure chiral dihydro-4-pyridones .
  • Methods of Application: The methodology involves dearomatization of in situ-formed N-acylpyridinium salts, employing alkyl organomagnesium reagents as nucleophiles and a chiral copper (I) complex as the catalyst .
  • Results or Outcomes: The yields of this process can be up to 98% . The products obtained are nearly enantiopure chiral dihydro-4-pyridones .

2. Synthesis of Bioactive Molecules

  • Application Summary: 4-Methoxypyridine is used as a starting reagent for the stereocontrolled synthesis of (±)-pumiliotoxin C and (±)-lasubine II . It is also used in an efficient construction of dihyropyridin-4-ones, which serve as potential ligands for neuronal nicotinic acetycholine receptors .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The outcomes of these syntheses are bioactive molecules that can potentially interact with neuronal nicotinic acetycholine receptors .

3. Electrochemical Formation of Nanoparticle Films

  • Application Summary: 4-Methoxypyridine (MOP) plays a role in the electrochemical formation of nanoparticle films on conductive substrates .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are nanoparticle films formed on conductive substrates .

4. Reductive Hydroxymethylation

  • Application Summary: 4-Methoxypyridine is used in the single point activation of pyridines, enabling reductive hydroxymethylation . This transformation delivers hydroxymethylated piperidines in good yields, allowing rapid access to medicinally relevant small heterocycles .
  • Methods of Application: The methodology involves the use of an electron-deficient benzyl group for the activation of pyridines, facilitating the ruthenium-catalysed dearomative functionalisation of a range of electronically diverse pyridine derivatives .
  • Results or Outcomes: The yields of this process can be up to 50% . The products obtained are hydroxymethylated piperidines .

5. Enantioselective Catalytic Dearomative Addition

  • Application Summary: 4-Methoxypyridine is used in the enantioselective catalytic dearomative addition of Grignard reagents to 4-Methoxypyridinium ions . This process allows direct access to nearly enantiopure chiral dihydro-4-pyridones .
  • Methods of Application: The methodology involves dearomatization of in situ-formed N-acylpyridinium salts, employing alkyl organomagnesium reagents as nucleophiles and a chiral copper (I) complex as the catalyst .
  • Results or Outcomes: The yields of this process can be up to 98% . The products obtained are nearly enantiopure chiral dihydro-4-pyridones .

6. Synthesis of Bioactive Molecules

  • Application Summary: 4-Methoxypyridine is used as a starting reagent for the stereocontrolled synthesis of (±)-pumiliotoxin C and (±)-lasubine II . It is also used in an efficient construction of dihyropyridin-4-ones, which serve as potential ligands for neuronal nicotinic acetycholine receptors .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The outcomes of these syntheses are bioactive molecules that can potentially interact with neuronal nicotinic acetycholine receptors .

4. Reductive Hydroxymethylation

  • Application Summary: 4-Methoxypyridine is used in the single point activation of pyridines, enabling reductive hydroxymethylation . This transformation delivers hydroxymethylated piperidines in good yields, allowing rapid access to medicinally relevant small heterocycles .
  • Methods of Application: The methodology involves the use of an electron-deficient benzyl group for the activation of pyridines, facilitating the ruthenium-catalysed dearomative functionalisation of a range of electronically diverse pyridine derivatives .
  • Results or Outcomes: The yields of this process can be up to 50% . The products obtained are hydroxymethylated piperidines .

5. Surface Enhanced Infrared Studies

  • Application Summary: 4-Methoxypyridine (MOP) plays a role in the electrochemical formation of nanoparticle films on conductive substrates .
  • Methods of Application: Surface enhanced infrared absorption spectroscopy (SEIRAS) is employed to study the adsorption of 4-methoxypyridine on gold films . Experiments are performed under electrochemical control and in different electrolyte acidities to identify both the extent of protonation of the adsorbed species as well as its orientation with respect to the electrode surface .
  • Results or Outcomes: The outcomes of this application are nanoparticle films formed on conductive substrates .

6. Cobaloxime Activity

  • Application Summary: 4-Methoxypyridine is used in the development and understanding of cobaloxime activity . Pyridines with electron donating groups, such as 4-methoxypyridine, form highly effective catalysts that surpass the activity of the pyridine substituted cobaloxime .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are highly effective catalysts that surpass the activity of the pyridine substituted cobaloxime .

Safety And Hazards

4-Methoxypyridine is combustible and harmful if swallowed, in contact with skin, or inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Given the particular relevance of piperidines, and the commercial availability of pyridines, the dearomative pathway represents an attractive approach to preparing saturated azacycles . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-8-6-2-4-7-5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQABVLBGNWBWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211029
Record name 4-Methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxypyridine

CAS RN

620-08-6
Record name 4-Methoxypyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxypyridine
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Record name 4-Methoxypyridine
Source EPA DSSTox
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Record name 4-methoxypyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,760
Citations
FA Mautner, M Traber, RC Fischer, A Torvisco… - Polyhedron, 2018 - Elsevier
… The IR spectra of complexes 1–3, in addition to the vibrational frequencies of the 4-methoxypyridine, showed very strong characteristic absorption bands for ν as (C triple bond N) …
Number of citations: 53 www.sciencedirect.com
M Foltyn, D Pinkowicz, C Näther… - Physical Chemistry …, 2022 - pubs.rsc.org
… After many trials, we succeeded in the growth of single crystals of [Co(NCS) 2 (4-methoxypyridine) 2 ] n suitable for magnetic measurements and here we report about new relaxation …
Number of citations: 4 pubs.rsc.org
J Sun, D Zhu, H Gong, CG Yan - Tetrahedron, 2013 - Elsevier
The three-component reactions of 4-dimethylamino- or 4-methoxypyridine with acetylenedicarboxylates and arylidene cyanoacetates showed very interesting molecular diversity. …
Number of citations: 34 www.sciencedirect.com
A Quirk, B Unni, IJ Burgess - Langmuir, 2016 - ACS Publications
This work uses electrochemical surface sensitive vibrational spectroscopy to characterize the adsorption of a known metal nanoparticle stabilizer and growth director, 4-methoxypyridine …
Number of citations: 29 pubs.acs.org
H Lange, J Maultzsch, W Meng, D Mollenhauer… - Langmuir, 2011 - ACS Publications
… We have created stable 4-methoxypyridine colloidal solutions of Au nanoparticles by a phase transfer method. 4-Methoxypyridine adsorbs in a flat binding mode on the gold surface via …
Number of citations: 21 pubs.acs.org
LMPF Amaral, MAVR da Silva - The Journal of Chemical Thermodynamics, 2012 - Elsevier
… The standard molar enthalpies of formation of 2-methoxypyridine, 4-methoxypyridine and 2,6-dimethoxypyridine, in the gaseous state, were obtained by the experimental determination …
Number of citations: 14 www.sciencedirect.com
T Heinrich, A Sala-Hojman, R Ferretti… - Journal of Medicinal …, 2021 - ACS Publications
Due to increased lactate production during glucose metabolism, tumor cells heavily rely on efficient lactate transport to avoid intracellular lactate accumulation and acidification. …
Number of citations: 14 pubs.acs.org
B Unni, S Simon, IJ Burgess - Langmuir, 2015 - ACS Publications
A thermodynamic analysis of the adsorption of 4-methoxypyridine (MOP) on Au(111) surfaces is presented in an effort to determine its propensity to stabilize metal nanoparticles. The …
Number of citations: 13 pubs.acs.org
JJ Perry, GJ McManus, MJ Zaworotko - Journal of Chemical …, 2004 - Springer
… The coordination sphere is completed with the binding of the nitrogen atom of a 4methoxypyridine ligand to the Cu metal center (Fig. 2).Each of the four Cu-ligand bonds seen in (1) (…
Number of citations: 12 link.springer.com
A Jochim, M Ceglarska, M Rams… - … für anorganische und …, 2018 - Wiley Online Library
… The reactions of Ni(NCS) 2 with 4-methoxypyridine in different molar ratios and solvents … ) 2 (4-methoxypyridine) 4 (1-I), Ni(NCS) 2 (4-methoxypyridine) 2 (MeCN) 2 (2), and [Ni(NCS) 2 (…
Number of citations: 6 onlinelibrary.wiley.com

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